3-(2'-Methylpiperidino)propyl p-methoxybenzoate
Description
3-(2'-Methylpiperidino)propyl p-methoxybenzoate is an ester derivative featuring a piperidine moiety linked to a propyl chain, which is esterified with p-methoxybenzoic acid. For instance, related esters such as 3-(2'-methylpiperidino)propyl p-cyclohexyloxybenzoate and 3-(2'-methylpiperidino)propyl p-isobutoxybenzoate (CAS 63916-90-5) share a common synthetic strategy involving the reaction of 3-(2'-methylpiperidino)propyl chloride with substituted benzoic acids under reflux conditions .
Properties
CAS No. |
63916-95-0 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H25NO3/c1-14-6-3-4-11-18(14)12-5-13-21-17(19)15-7-9-16(20-2)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |
InChI Key |
ADQDRPUFTMYUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2'-Methylpiperidino)propyl p-methoxybenzoate typically involves the following steps:
Formation of 2'-Methylpiperidine: This can be achieved through the reduction of 2-methylpiperidone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation: The 2'-methylpiperidine is then alkylated with an appropriate alkyl halide, such as propyl bromide, to form 3-(2'-Methylpiperidino)propyl chloride.
Esterification: Finally, the resulting chloride is reacted with p-methoxybenzoic acid in the presence of a base, such as triethylamine, to form the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2'-Methylpiperidino)propyl p-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine derivatives, ketones, carboxylic acids.
Reduction: Piperidine derivatives, alcohols, amines.
Substitution: Substituted piperidines, esters, amides.
Scientific Research Applications
3-(2'-Methylpiperidino)propyl p-methoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2'-Methylpiperidino)propyl p-methoxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The primary structural variation among analogs lies in the substituents on the benzoate aromatic ring. Key examples include:
*Note: The target compound's properties are inferred from analogs.
Key Observations:
- Lipophilicity: The benzyloxy derivative (C₂₃H₂₉NO₃) exhibits higher lipophilicity due to the bulky benzyl group, which may enhance membrane permeability but reduce aqueous solubility .
- Toxicity: The isobutoxy analog demonstrates significant toxicity (LD₅₀ 32 mg/kg intravenous in mice), likely due to metabolic release of reactive intermediates .
- Stability: Hydrochloride salts (e.g., 3-(2'-methylpiperidino)propyl p-cyclohexyloxybenzoate hydrochloride) improve crystallinity and stability, as evidenced by a melting point of 178–180°C .
Critical Analysis of Substituent Effects
- Electron-Donating Groups (e.g., -OCH₃) : Methoxy groups may stabilize the ester bond against hydrolysis, prolonging half-life in vivo.
- Halogenated Derivatives (e.g., -Cl) : Chlorine atoms increase molecular polarity and may enhance binding to hydrophobic enzyme pockets .
- Bulkier Substituents (e.g., -OCH₂C₆H₅) : While improving lipid solubility, these groups may sterically hinder target engagement.
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